N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine

SV2A binding affinity antiepileptic drug candidate

N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine, also known as padsevonil, is a rationally designed small molecule that simultaneously targets presynaptic synaptic vesicle glycoprotein 2A (SV2A) and the postsynaptic benzodiazepine site of GABAA receptors. Its distinct dual mechanism of action—combining high-affinity SV2A binding with partial GABAA receptor agonism—sets it apart from both SV2A-only ligands (e.g., levetiracetam, brivaracetam) and classical benzodiazepine full agonists.

Molecular Formula C8H16F2N2
Molecular Weight 178.22
CAS No. 1184221-15-5
Cat. No. B3217715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
CAS1184221-15-5
Molecular FormulaC8H16F2N2
Molecular Weight178.22
Structural Identifiers
SMILESCN1CCC(CC1)NCC(F)F
InChIInChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3
InChIKeyJYJJBMQMTNTHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine (Padsevonil): A First-in-Class Dual SV2A/GABAA Receptor Ligand for Epilepsy Research


N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine, also known as padsevonil, is a rationally designed small molecule that simultaneously targets presynaptic synaptic vesicle glycoprotein 2A (SV2A) and the postsynaptic benzodiazepine site of GABAA receptors [1]. Its distinct dual mechanism of action—combining high-affinity SV2A binding with partial GABAA receptor agonism—sets it apart from both SV2A-only ligands (e.g., levetiracetam, brivaracetam) and classical benzodiazepine full agonists [1][2].

Why N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine Cannot Be Replaced by Levetiracetam, Brivaracetam, or Classical Benzodiazepines


While other SV2A ligands such as levetiracetam and brivaracetam, or GABAA receptor modulators, offer single-target pharmacology within their respective classes, padsevonil uniquely integrates high-affinity pan-SV2 isoform binding with partial agonism at the GABAA receptor benzodiazepine site in a single molecular entity [1]. This dual pharmacology, combined with significantly slower dissociation kinetics at SV2A, translates into a differentiated in vivo target occupancy profile: near-complete SV2A occupancy at low doses, with GABAA engagement occurring only at substantially higher doses [1][2]. Simple substitution with a single-target analog therefore cannot recapitulate this dual mechanism of action and the associated breadth of potential efficacy.

N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine: Quantitative Differentiation Evidence Guide


Superior SV2A Binding Affinity: ~2,000-fold Tighter Than Levetiracetam, ~80-fold Tighter Than Brivaracetam

In competition binding assays using recombinant human SV2A protein, padsevonil exhibited markedly higher affinity than both levetiracetam and brivaracetam [1].

SV2A binding affinity antiepileptic drug candidate padsevonil levetiracetam brivaracetam

Broad SV2 Isoform Engagement: High Affinity for SV2A, SV2B, and SV2C vs. Selective SV2A-Only Ligands

Unlike levetiracetam and brivaracetam, which are selective SV2A ligands, padsevonil also displays high affinity for SV2B and SV2C isoforms, indicating a broader presynaptic mechanism of action [1].

SV2B SV2C synaptic vesicle glycoprotein 2 padsevonil isoform selectivity

Extended Target Residence Time: >60-fold Slower SV2A Dissociation Than Levetiracetam or Brivaracetam

Padsevonil's dissociation half-life from human SV2A protein is dramatically prolonged compared to levetiracetam and brivaracetam, indicating extended target residence time that may correlate with sustained pharmacodynamic effect [1].

dissociation half-life target residence time SV2A padsevonil binding kinetics

Partial Agonist Profile at GABAA Benzodiazepine Site: Limited Intrinsic Efficacy (41%) vs. Full Agonist Zolpidem

Compared to the full agonist zolpidem, padsevonil exhibits a partial agonist profile at the GABAA receptor benzodiazepine site, with a relative efficacy of 41% [1]. This limited intrinsic activity may translate into a reduced tolerability burden.

GABAA receptor partial agonist benzodiazepine site padsevonil zolpidem efficacy

In Vivo Target Occupancy Separation: SV2A Occupancy at 180-fold Lower Doses Than GABAA Receptor Occupancy

In mouse in vivo receptor occupancy studies, padsevonil demonstrated a striking separation between target occupancies: the dose required for SV2A occupancy was 180-fold lower than that for GABAA receptor occupancy, suggesting that presynaptic target engagement can be achieved without activating benzodiazepine-mediated side effects [1].

receptor occupancy ED50 SV2A GABAA padsevonil in vivo

Time-Dependent CYP2C19 Inhibition: A Differentiated DDI Liability Profile vs. Renally Cleared SV2A Ligands

Unlike levetiracetam and brivaracetam, which are primarily renally cleared with minimal CYP450 involvement, padsevonil is predominantly metabolized by CYP3A4 and acts as a time-dependent CYP2C19 inhibitor, necessitating consideration of distinct drug-drug interaction (DDI) risks during co-medication [1]. Clinical studies, however, demonstrated no pharmacokinetic interactions between padsevonil and commonly prescribed anti-seizure medications (levetiracetam, lamotrigine, valproate) [1].

drug-drug interaction CYP2C19 CYP3A4 padsevonil pharmacokinetics

N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine: Best Research & Industrial Application Scenarios


Antiepileptic Drug Discovery: Lead Optimization Against Drug-Resistant Focal Seizures

Padsevonil's dual-target mechanism—high-affinity pan-SV2 binding coupled with partial GABAA receptor agonism—makes it a compelling lead compound for programs targeting drug-resistant focal epilepsy. Its ~2,000-fold affinity advantage over levetiracetam at SV2A and extended target residence time support its selection for in vivo efficacy studies where single-target SV2A ligands have shown limited efficacy [1][2].

SV2A Target Engagement Assays: PET Tracer Occupancy and Binding Site Mapping

The compound's high-affinity SV2A binding (pKi 8.5) and slow dissociation kinetics enable its use as a reference ligand in competitive binding assays and positron emission tomography (PET) occupancy studies. Its broad isoform coverage across SV2A/B/C also allows for comprehensive mapping of synaptic vesicle protein distribution, unlike selective SV2A ligands such as levetiracetam and brivaracetam [1].

GABAA Receptor Pharmacology: Partial Agonist Profiling and Subtype Selectivity Studies

Padsevonil's partial agonist profile (41% relative efficacy vs. zolpidem) and differential potency across GABAA receptor subtypes—higher at α1- and α5-containing receptors (EC50 295 and 281 nM) than α2- and α3-containing receptors (EC50 1737 and 2089 nM)—make it a valuable tool compound for studying the functional consequences of partial benzodiazepine site activation and subtype-selective modulation [2].

Drug-Drug Interaction Assessment: CYP-Mediated Metabolism and Transporter Interaction Screening

Given padsevonil's metabolism primarily by CYP3A4 and its time-dependent CYP2C19 inhibition, the compound serves as a reference perpetrator in DDI panels evaluating CYP2C19-mediated interactions and OCT2 transporter inhibition. Its demonstrated lack of interaction with levetiracetam, lamotrigine, and valproate further supports its use in polytherapy DDI screening for antiepileptic drug candidates [3].

Quote Request

Request a Quote for N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.